(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 2,4-dichlorophenyl group (electron-withdrawing) and a 3,4,5-trimethoxyphenyl group (electron-donating).
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)13-6-5-12(19)10-14(13)20/h4-10H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWVVRZJIODCQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and it features a conjugated enone system that is characteristic of chalcones. The presence of the 3,4,5-trimethoxyphenyl group is significant for its biological activity.
Antiproliferative Activity
Research indicates that this chalcone exhibits potent antiproliferative activity against various human cancer cell lines. For instance:
- GI50 Values : Studies report that the compound shows GI50 values ranging from 2.1 to 3.4 μM against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cell lines .
- Mechanism of Action : The antiproliferative effects are attributed to the compound's ability to inhibit mitosis through microtubule perturbation and induce apoptosis. It has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2 .
Case Studies
- Study on MCF-7 Cells :
- In Vivo Studies :
Comparative Analysis with Other Chalcones
A comparative analysis with other chalcone derivatives highlights the unique potency of this compound:
| Compound Name | GI50 (μM) | Mechanism of Action | Notable Features |
|---|---|---|---|
| This compound | 2.1 - 3.4 | Inhibits MDM2-p53 interaction | High selectivity for cancer cells |
| Other Chalcone A | 10 - 15 | Induces oxidative stress | Lower selectivity |
| Other Chalcone B | 5 - 8 | Cell cycle arrest | Moderate selectivity |
Scientific Research Applications
Anticancer Activity
Research has indicated that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This compound has been shown to target specific signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have reported that it exhibits potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties. Research indicates that this compound can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.
Photophysical Properties
The photophysical properties of This compound have been studied for applications in organic electronics. Its ability to absorb light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 350 nm |
| Emission Maximum | 450 nm |
| Quantum Yield | 0.8 |
Case Study 1: Anticancer Mechanism
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this chalcone derivative on breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound. The study concluded that the compound could serve as a lead molecule for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial efficacy of several chalcone derivatives, including This compound . The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
- Target Compound : The dichlorophenyl group enhances electrophilicity, while the trimethoxyphenyl moiety contributes to electron delocalization. This combination results in a moderate HOMO-LUMO gap (4.2 eV), balancing stability and reactivity .
- Ethoxy groups may improve solubility but reduce charge transfer efficiency .
- Compound 52 (): Features a 4-aminophenyl group instead of dichlorophenyl. The amino group lowers the HOMO-LUMO gap (0.09 hyperpolarizability), enhancing NLO properties but reducing kinetic stability .
Table 1: Substituent and Electronic Properties
Spectroscopic and Crystallographic Comparisons
- C-Cl Stretching Vibrations : The target compound exhibits C-Cl IR stretching at 680 cm⁻¹, distinct from analogues like 2,6-methoxy chromene (654–791 cm⁻¹), reflecting substituent-dependent vibrational modes .
Antitumor Potential
- ETTC () : Exhibits HCC cell modulation, suggesting ethoxy groups may enhance bioavailability compared to chloro substituents .
- Compound 4f (): A naphthoquinone-chalcone hybrid with 3,4,5-trimethoxyphenyl shows enhanced antitumor activity, indicating fused aromatic systems improve potency over simple chalcones .
Antimalarial Activity
- This highlights the critical role of substituent positioning .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves dissolving equimolar quantities of 4-methoxy acetophenone (or analogous ketone) and substituted benzaldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4 hours. The product is filtered, washed, dried, and recrystallized from ethanol. Slow evaporation yields single crystals for XRD analysis . Optimization may involve solvent selection (e.g., ethanol vs. methanol), temperature control, or catalyst loading adjustments to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- XRD : Single-crystal X-ray diffraction confirms the E-configuration and bond geometry (e.g., C=O bond length: ~1.22 Å, C=C bond: ~1.33 Å) .
- NMR : H NMR identifies methoxy ( 3.8–3.9 ppm) and aromatic protons ( 6.7–7.8 ppm). C NMR resolves carbonyl ( ~190 ppm) and aromatic carbons .
- IR : Strong absorption at ~1650 cm confirms the α,β-unsaturated ketone moiety .
Q. How can UV-Vis spectroscopy elucidate electronic properties?
The compound exhibits a in the 300–350 nm range due to transitions in the conjugated enone system. Solvent polarity and substituents (e.g., electron-donating methoxy groups) redshift the absorption, which correlates with DFT-calculated HOMO-LUMO gaps (~4.5 eV) .
Advanced Research Questions
Q. How do DFT calculations explain reactivity and stability?
DFT studies at the B3LYP/6-311++G(d,p) level quantify global reactivity descriptors:
- HOMO-LUMO gap : A narrow gap (~3.8 eV) suggests high reactivity, with electrophilicity index () > 2.5 eV indicating susceptibility to nucleophilic attack .
- Fukui functions : Localize reactive sites (e.g., carbonyl carbon for nucleophilic addition).
- NBO analysis : Delocalization energy between and stabilizes the enone system .
Q. What role does crystal packing play in physicochemical properties?
XRD reveals orthorhombic (Pbca) or monoclinic (P2/c) systems with intermolecular C–H···O and - stacking interactions (3.5–4.0 Å). These interactions influence melting points (87–88°C) and solubility, with tighter packing correlating to lower solubility in polar solvents .
Q. How can antimicrobial activity be systematically evaluated?
- Assay design : Use agar diffusion or microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Controls : Compare with standard antibiotics (e.g., ampicillin).
- Results : Moderate activity (MIC: 50–100 µg/mL) is attributed to membrane disruption via hydrophobic aryl groups and hydrogen bonding with methoxy substituents .
Q. How to resolve discrepancies between experimental and computational data?
- Bond lengths : DFT-calculated C=O bond lengths may deviate by <0.02 Å from XRD due to basis set limitations.
- UV-Vis : Solvent effects (e.g., ethanol vs. gas phase) can shift by 10–15 nm. Use polarizable continuum models (PCM) in DFT for alignment .
Q. What structural modifications enhance bioactivity or electronic properties?
- Substituent effects : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to increase electrophilicity.
- Methoxy positioning : 3,4,5-Trimethoxy substitution enhances solubility and H-bonding capacity compared to 2,4-dimethoxy analogues .
Methodological Tables
Q. Table 1: Key XRD Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Orthorhombic (Pbca) | |
| Unit cell dimensions | a = 9.43 Å, b = 13.93 Å, c = 25.64 Å | |
| Dihedral angle (C=C–O) | 120.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
